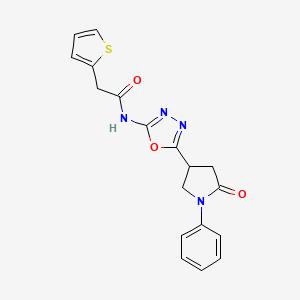
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolidinone ring, an oxadiazole moiety, and a thiophene ring. Its molecular formula is C17H20N4O2S, with a molecular weight of 344.43 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.43 g/mol |
| LogP | 2.6382 |
| Polar Surface Area | 63.411 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the pyrrolidinone structure have shown significant cytotoxic effects against various cancer cell lines.
- Cell Viability Assays : In vitro studies demonstrated that certain derivatives reduced the viability of breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cells significantly. For example, compounds with similar structural motifs exhibited EC50 values ranging from 7.3 μM to 10.2 μM against these cell lines .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation. The incorporation of electron-withdrawing groups has been shown to enhance activity by increasing the compound's reactivity towards biological targets .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Similar compounds have been evaluated for their ability to inhibit bacterial growth and biofilm formation:
- Bioassay Results : Compounds derived from the same chemical family demonstrated moderate antibacterial activity against various strains, outperforming standard antibiotics in some assays .
- Urease Inhibition : Certain derivatives were found to inhibit urease activity significantly, which is relevant for treating infections caused by urease-producing bacteria .
Study on Anticancer Properties
A study published in PMC examined the effects of pyrrolidinone derivatives on breast and pancreatic cancer cell lines. The findings indicated that specific substitutions on the pyrrolidinone ring could enhance selectivity and potency against MDA-MB-231 cells while maintaining lower toxicity towards normal cells .
Comparative Analysis
A comparative analysis of similar compounds revealed that modifications in the thiophene and oxadiazole components could lead to variations in biological activity:
| Compound Name | EC50 (μM) | Selectivity Ratio (MDA-MB-231/Panc-1) |
|---|---|---|
| N-(5-(5-Oxo-1-phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-Yl)-Cinnamamide | 7.3 | 0.2 |
| N-(6-(p-tolyl)benzo[d]thiazol-2-Yl)acetamide | 10.0 | 0.4 |
Properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-15(10-14-7-4-8-26-14)19-18-21-20-17(25-18)12-9-16(24)22(11-12)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZDXLKIHLBZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














